molecular formula C31H41N9O5.C2H4O2 B1140691 Acetic acid;benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate CAS No. 100900-19-4

Acetic acid;benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate

Cat. No. B1140691
CAS RN: 100900-19-4
M. Wt: 679.774
InChI Key:
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Description

Synthesis Analysis

The synthesis of complex carbamate derivatives often involves multi-step reactions, including amidomethylation, cyclization, and condensation reactions. For instance, amidomethylation has been studied for its role in producing ortho-substituted phenylcarbamates, which could be analogous to the compound (Rosevear & Wilshire, 1990). Additionally, the diastereoselective cyclization of 2-(N-benzylideneamino)-4-chlorobutyronitriles has been employed in the asymmetric syntheses of norcoronamic acid, which showcases the complexity of synthesis routes possible for similar compounds (Gaucher et al., 1994).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using spectroscopic methods, including NMR and vibrational spectroscopy, to understand the arrangement of atoms and functional groups within the molecule. For example, the structural study of related dipeptide compounds by vibrational spectroscopy and DFT calculations provides insights into the molecular configurations and the effects of different functional groups on the overall structure (Leyton et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of carbamate derivatives involves various reactions, such as condensation, which can lead to the formation of complex heterocyclic compounds. The synthesis of pyranone derivatives via a one-pot, four-component condensation reaction demonstrates the intricate reactivity patterns that can be expected for the compound under discussion (Bade & Vedula, 2015).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of the compound in different environments. For instance, the crystal structure analysis of related compounds reveals the importance of hydrogen bonding and molecular packing in determining the solid-state properties (Smith et al., 1995).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemicals, are defined by the functional groups present in the molecule. Studies on the reactions of carbamate derivatives with various reagents can provide valuable information on the chemical behavior of such complex molecules (Shimizu et al., 2009).

Scientific Research Applications

Acetic Acid Degradation and Environmental Impact

Acetic acid plays a significant role in environmental chemistry, particularly in the degradation of pharmaceutical compounds like acetaminophen (ACT) through advanced oxidation processes (AOPs). Studies like that of Qutob et al. (2022) have detailed the by-products of ACT degradation, including acetic acid, and their biotoxicity. This research contributes to enhancing the degradation efficiency of pollutants using AOP systems, highlighting the ecological relevance of understanding acetic acid's role in environmental chemistry (Qutob et al., 2022).

Mechanisms of Action in Biological Systems

The complex interactions of chemical compounds within biological systems are a key area of research. For example, the study of organotin(IV) complexes showcases the impact of molecular structure on biological activity, including antimicrobial and antituberculosis effects. Research by Iqbal et al. (2015) on these complexes provides insights into how modifications to chemical structures can influence their biological efficacy, offering potential avenues for therapeutic applications (Iqbal et al., 2015).

Acetic Acid in Material Science

In the realm of material science, the corrosion effects of organic acid vapors, including acetic acid on metals such as copper, are of significant interest. Studies like Bastidas and La Iglesia (2007) review the aggressiveness of acetic acid compared to other carboxylic acids, providing crucial knowledge for the development of corrosion-resistant materials and coatings (Bastidas & La Iglesia, 2007).

Therapeutic Potential and Drug Development

The therapeutic potential of chemical compounds, including their role in psychiatry and neurology, is another critical area of scientific research. For instance, N-acetylcysteine (NAC), a derivative related to acetic acid, shows promise in treating psychiatric disorders by modulating neurotropic, inflammatory pathways, and glutamatergic systems. Dean et al. (2011) have explored NAC's potential, indicating its utility beyond acting as an antioxidant precursor (Dean et al., 2011).

Future Directions

: Dadmal, T. L., Katre, S. D., Mandewale, M. C., & Kumbhare, R. M. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry, 42(2), 771-787. Link : Improved Synthesis of Amino Acid Benzyl Esters. (n.d.). ACS Publications. Link : Acetic acid as a catalyst for the N-acylation of amines using ethyl acetate or butyl acetate. (2017). RSC Advances, 7(2), 1003-1006. [Link](https://pubs.rsc

properties

IUPAC Name

acetic acid;benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H41N9O5.C2H4O2/c1-44-26-18-22(17-21-11-5-6-12-23(21)26)38-27(41)24(13-7-15-36-29(32)33)39-28(42)25(14-8-16-37-30(34)35)40-31(43)45-19-20-9-3-2-4-10-20;1-2(3)4/h2-6,9-12,17-18,24-25H,7-8,13-16,19H2,1H3,(H,38,41)(H,39,42)(H,40,43)(H4,32,33,36)(H4,34,35,37);1H3,(H,3,4)/t24-,25-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRYKDUFBVHMQW-DKIIUIKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H45N9O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746704
Record name Acetic acid--N~2~-[(benzyloxy)carbonyl]-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-N-(4-methoxynaphthalen-2-yl)-L-ornithinamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

679.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

NA-Cbz-arg-arg 4-methoxy-B-naphthylamide

CAS RN

100900-19-4
Record name Acetic acid--N~2~-[(benzyloxy)carbonyl]-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-N-(4-methoxynaphthalen-2-yl)-L-ornithinamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Z-Arg-Arg 4-methoxy-β-naphthylamide acetate salt
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